Bismuth salicylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired bismuth salt. The process can be summarized as follows:

Dissolution of Bismuth Nitrate: Bismuth nitrate is dissolved in water to form a clear solution.

Addition of Salicylic Acid: Salicylic acid is added to the bismuth nitrate solution.

pH Adjustment: The pH of the solution is adjusted to facilitate the precipitation of bismuth subsalicylate.

Filtration and Drying: The precipitate is filtered, washed, and dried to obtain pure bismuth subsalicylate.

Industrial Production Methods

Industrial production of bismuth subsalicylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. Mechanochemical synthesis is also explored as an environmentally friendly alternative, reducing the use of solvents and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

Bismuth subsalicylate undergoes various chemical reactions, including:

Hydrolysis: In the gastrointestinal tract, bismuth subsalicylate hydrolyzes to release salicylic acid and bismuth salts.

Complexation: Bismuth ions can form complexes with other ligands, enhancing its antibacterial properties.

Common Reagents and Conditions

Hydrolysis: Water and acidic conditions facilitate the hydrolysis of bismuth subsalicylate.

Complexation: Ligands such as thiols and amines can react with bismuth ions under mild conditions to form stable complexes.

Major Products Formed

Aplicaciones Científicas De Investigación

Bismuth subsalicylate has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of bismuth subsalicylate involves multiple pathways:

Anti-inflammatory Action: Salicylic acid inhibits the cyclooxygenase enzyme, reducing the formation of pro-inflammatory prostaglandins.

Antibacterial Action: Bismuth ions disrupt bacterial cell walls and inhibit enzyme activity, leading to bacterial cell death.

Gastroprotective Action: Bismuth salts form a protective coating on the stomach lining, preventing irritation and promoting healing.

Comparación Con Compuestos Similares

Similar Compounds

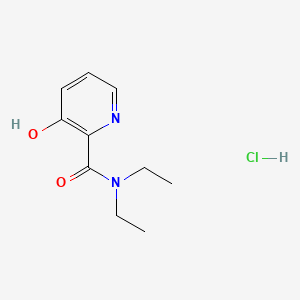

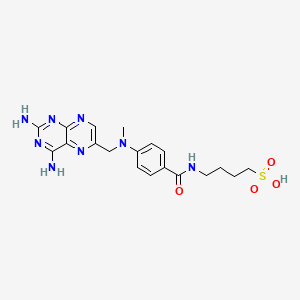

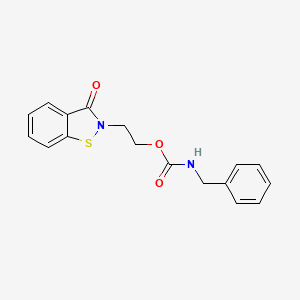

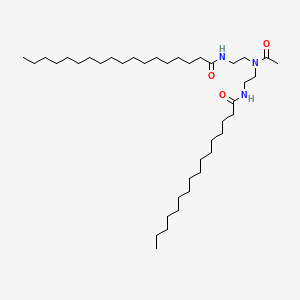

Aspirin (Acetylsalicylic Acid): Shares the salicylic acid moiety but is primarily used as an analgesic and anti-inflammatory agent.

Methyl Salicylate: Used as a flavoring agent and in topical pain relief products.

Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid.

Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.

Uniqueness

Bismuth subsalicylate is unique due to its combination of salicylic acid and bismuth, providing both anti-inflammatory and antibacterial properties. This dual action makes it particularly effective in treating gastrointestinal disorders, setting it apart from other salicylate derivatives .

Propiedades

Número CAS |

5798-98-1 |

|---|---|

Fórmula molecular |

C21H15BiO9 |

Peso molecular |

620.3 g/mol |

Nombre IUPAC |

bismuth;2-carboxyphenolate |

InChI |

InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |

Clave InChI |

REKWPXFKNZERAA-UHFFFAOYSA-K |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.